molecular formula C15H10F6N2O3 B1680090 NS1643 CAS No. 448895-37-2

NS1643

Numéro de catalogue: B1680090
Numéro CAS: 448895-37-2
Poids moléculaire: 380.24 g/mol
Clé InChI: NJFVQMRYJZHGME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Il a été largement étudié pour ses effets sur divers canaux potassiques, notamment Kv11.1, Kv11.2 et Kv11.3 . Ce composé est particulièrement important dans le domaine de l'électrophysiologie et de la pharmacologie en raison de sa capacité à moduler l'activité des canaux ioniques.

Mécanisme D'action

Target of Action

NS1643, also known as “NS-1643” or “1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea”, is a human ether-a-go-go related gene (hERG) KV 11.1 channel activator . It primarily targets the hERG KV 11.1 and KV 11.2 channels . These channels play a crucial role in the electrical activity of the heart and are involved in the repolarization phase of the cardiac action potential .

Mode of Action

This compound interacts with its targets, the hERG KV 11.1 and KV 11.2 channels, by activating these channels . It exhibits different molecular mechanisms of action at KV 11.1 (hERG1) and KV 11.2 (hERG2) channels . The activation of these channels by this compound occurs in a dose-dependent manner . At a concentration of 10 µM, the steady-state outward current increases by about 80%, and this current increase is associated with a significant shift in the voltage dependence of activation to more negative potentials by about 15 mV .

Biochemical Pathways

This compound affects the biochemical pathways involving the hERG KV 11.1 and KV 11.2 channels. It has been found to inhibit the TGFβ signaling pathway via activation of Calcineurin, leading to the dephosphorylation of the downstream effectors R-SMADs . This results in the suppression of the mesenchymal phenotype, which is crucial for cancer cell migration and invasion .

Pharmacokinetics

It’s known that this compound is soluble in ethanol and dmso , which could potentially influence its bioavailability.

Result of Action

The activation of hERG KV 11.1 and KV 11.2 channels by this compound leads to various molecular and cellular effects. It has been found to inhibit the growth of breast cancer tumors in triple-negative breast cancer (TNBC) mouse models . Additionally, this compound inhibits cell migration and invasion of breast cancer cells . In the context of cardiac cells, this compound displays antiarrhythmic activity .

Action Environment

It’s worth noting that the effects of this compound can vary depending on the expression system used .

Orientations Futures

The future directions of 1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea research could involve further exploration of its potential as an antiarrhythmic agent . Its ability to activate human ERG (HERG) channels and increase the repolarization reserve presents an interesting new approach .

Analyse Biochimique

Biochemical Properties

NS1643 is known to interact with hERG K+ channels, specifically the Kv11.1, Kv11.2, and Kv11.3 channels . It potentiates the neuronal KCNQ2, KCNQ4, and KCNQ2/Q3 channels but not the cardiac KCNQ1 . The effects of this compound on these channels include left shifting of voltage for reaching 50% of the maximum conductance and slowing of deactivation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells. In triple-negative breast cancer (TNBC) mouse models, this compound inhibits the growth of breast cancer tumors . It also inhibits cell migration and invasion of breast cancer cells . Furthermore, it has been found to reduce the metastatic spread of breast tumors in vivo by inhibiting cell motility, reprogramming epithelial–mesenchymal transition via attenuation of Wnt/β-catenin signaling, and suppressing cancer cell stemness .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with hERG K+ channels. It acts as a partial agonist of these channels, influencing their activation and deactivation kinetics . At higher concentrations, this compound induces less current increase, reverses the left shift in the voltage dependence of activation, and decreases the voltage sensitivity of activation along with a slowing of Kv11.3 channel activation .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, the left shift in the voltage dependence of activation induced by this compound further increases with higher drug concentration, needs more time to develop, and exhibits use dependence .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in NSG mice with human-derived TNBC tumor xenografts, a dosage of 6 mg/kg of this compound administered via intraperitoneal injection twice per week significantly reduced tumor growth .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : NS1643 est synthétisé par un processus de synthèse organique en plusieurs étapes. Les étapes clés impliquent la réaction de la 2-hydroxy-5-trifluorométhyl-aniline avec le phosgène pour former l'isocyanate correspondant, qui est ensuite fait réagir avec un autre équivalent de 2-hydroxy-5-trifluorométhyl-aniline pour donner le produit final .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de this compound ne soient pas largement documentées, la synthèse suit généralement les principes de la synthèse organique à grande échelle, garantissant une pureté et un rendement élevés. Le composé est généralement purifié par chromatographie liquide haute performance (CLHP) pour obtenir une pureté ≥98% .

Analyse Des Réactions Chimiques

Types de réactions : NS1643 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes hydroxyle et trifluorométhyle. Il peut également participer à des liaisons hydrogène et à d'autres interactions non covalentes .

Réactifs et conditions courants :

Produits principaux : Le produit principal de la synthèse est this compound lui-même, avec une pureté élevée obtenue par purification par CLHP .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

This compound exerce ses effets en se liant à des sites spécifiques sur les canaux potassiques hERG, ce qui entraîne un décalage de la dépendance en tension de l'activation et de l'inactivation. Cela entraîne une augmentation du courant potassique sortant, ce qui contribue à stabiliser le potentiel d'action cardiaque . Le composé affecte également la cinétique de la porte des canaux, accélérant l'activation et ralentissant la désactivation .

Comparaison Avec Des Composés Similaires

NS1643 est unique parmi les activateurs hERG en raison de ses effets distincts sur les différents membres de la famille Kv11. Alors que d'autres activateurs comme ztz240 et E-4031 ciblent également les canaux hERG, this compound s'est avéré avoir un effet plus prononcé sur les canaux Kv11.3 . De plus, la capacité de this compound à améliorer les canaux KCNQ le distingue des autres activateurs hERG .

Composés similaires :

Les propriétés uniques de this compound et sa large gamme d'applications en font un outil précieux dans la recherche scientifique, tant fondamentale qu'appliquée.

Propriétés

IUPAC Name

1,3-bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6N2O3/c16-14(17,18)7-1-3-11(24)9(5-7)22-13(26)23-10-6-8(15(19,20)21)2-4-12(10)25/h1-6,24-25H,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFVQMRYJZHGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436481
Record name N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448895-37-2
Record name NS-1643
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448895372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NS1643
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NS-1643
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I579CNG0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NS1643
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
NS1643
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
NS1643
Reactant of Route 4
NS1643
Reactant of Route 5
Reactant of Route 5
NS1643
Reactant of Route 6
NS1643
Customer
Q & A

A: NS1643 primarily acts as a potent activator of the hERG1 potassium channel, a protein crucial for regulating cardiac action potential duration. It achieves this by binding to a pocket near the extracellular ends of the S5/S6 segments of two adjacent hERG1 channel subunits. This binding leads to a shift in the voltage-dependence of inactivation to more positive potentials, effectively enhancing hERG1 currents. The downstream effects of this activation include:

  • Shortened action potential duration: This is a direct consequence of increased hERG1 currents leading to faster repolarization.
  • Suppression of arrhythmias: By enhancing repolarization, this compound can counteract the effects of factors that prolong the QT interval and increase the risk of arrhythmias.
  • Modulation of cellular processes: Research indicates that this compound can influence cellular processes such as autophagy, senescence, and epithelial-mesenchymal transition (EMT) in certain cancer cells.

ANone: this compound, also known as 1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea, is a diphenylurea compound. Unfortunately, specific spectroscopic data isn't readily available in the provided research papers.

    ANone: The provided research papers primarily focus on the pharmacological aspects of this compound and don't delve into its material compatibility or stability under various conditions outside of a biological context.

    ANone: this compound is primarily recognized for its interaction with ion channels and its role as a pharmacological tool compound. The provided research papers don't indicate any catalytic properties or applications outside of its pharmacological activity.

    ANone: Yes, computational methods have been employed to understand this compound's mechanism of action.

    • In silico docking: This technique helped predict potential binding sites of this compound on the hERG1 channel, guiding further mutagenesis studies.
    • Kinetic modeling: This approach, combined with electrophysiological data, provided insights into how this compound alters the gating kinetics of hERG1 channels.

    ANone: Research has identified key structural features influencing this compound's activity:

    • Trifluoromethyl groups: These substituents contribute to potency, possibly through interactions within the binding site.
    • Mutations in hERG1: Specific mutations can alter this compound sensitivity, highlighting important residues for binding and/or modulating the drug's effect.
    • Analog development: Studies exploring this compound analogs can provide further insights into the SAR and help optimize its pharmacological properties.

    ANone: The provided research papers primarily focus on the compound's mechanism of action and its effects on various biological systems. Information regarding SHE regulations and compliance is not discussed in these papers.

    ANone: While the research primarily focuses on this compound's electrophysiological effects, some information on its PK/PD can be gleaned:

    • Route of administration: Studies have used intravenous infusion and intraperitoneal injections of this compound.
    • Effective concentrations: Effects on hERG1 are observed in the micromolar range, with reported EC50 values varying depending on the experimental system.
    • Duration of action: The effects of this compound appear to be reversible, with action potential duration returning to baseline upon washout.

    ANone: this compound has demonstrated efficacy in both in vitro and in vivo models:

    • In vitro: Increased hERG current in heterologous expression systems (Xenopus oocytes, HEK293 cells) and native cardiomyocytes.
    • In vivo: Shortened QT intervals and suppression of arrhythmias in rabbit models of acquired long QT syndrome. Effects on pain responses in mouse models, likely through modulation of voltage-gated sodium channels.

    ANone: While the focus of the provided papers is primarily on the electrophysiological effects and potential therapeutic applications of this compound, limited information on its toxicology is available.

    • Cardiac effects: One study noted a decrease in dp/dt (a measure of cardiac contractility) in rabbits treated with this compound, suggesting potential negative inotropic effects.
    • Arrhythmia risk: Excessive shortening of action potential duration, particularly at high concentrations of this compound, can increase the risk of arrhythmias.

    ANone: The provided research papers primarily focus on characterizing the pharmacological effects of this compound and do not delve into specific drug delivery or targeting strategies.

    A: The research primarily focuses on the electrophysiological effects of this compound. While some electrocardiogram parameters like JT peak interval and JT area have been explored as potential biomarkers for arrhythmia risk with QT-shortening agents, they are not specific to this compound. Further research is needed to identify specific biomarkers for this compound efficacy or adverse effects.

      ANone: The provided research papers primarily focus on the compound's biological activity and do not discuss its environmental impact or degradation pathways.

      ANone: The provided research papers do not offer detailed information on dissolution, solubility, analytical method validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives and substitutes, recycling, research infrastructure, or historical context related to this compound.

      ANone: The discovery and characterization of this compound as a hERG1 activator represents a significant milestone in the field of cardiac electrophysiology. Its identification as a potential therapeutic agent for long QT syndrome and other cardiac arrhythmias has spurred research into hERG activators as a new class of antiarrhythmic drugs.

      A: this compound research demonstrates cross-disciplinary synergy between pharmacology, electrophysiology, and computational modeling. Its effects on cancer cells have sparked interest in exploring its potential as an anti-cancer agent, highlighting its relevance across different fields of biomedical research.

      Avertissement et informations sur les produits de recherche in vitro

      Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.